molecular formula C12H17N5O2S B12767600 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide CAS No. 148312-54-3

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide

Cat. No.: B12767600
CAS No.: 148312-54-3
M. Wt: 295.36 g/mol
InChI Key: PVBVRQMAUYVLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S and a molecular weight of 295.365 g/mol This compound is known for its unique structure, which includes a triazine ring, cyclopropyl groups, and a thiazolidine moiety

Properties

CAS No.

148312-54-3

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

N,4-dicyclopropyl-6-(1,1-dioxo-1,3-thiazolidin-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H17N5O2S/c18-20(19)6-5-17(7-20)12-15-10(8-1-2-8)14-11(16-12)13-9-3-4-9/h8-9H,1-7H2,(H,13,14,15,16)

InChI Key

PVBVRQMAUYVLOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CCS(=O)(=O)C3)NC4CC4

Origin of Product

United States

Preparation Methods

The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves several steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of Thiazolidine Moiety: The thiazolidine ring can be attached through nucleophilic substitution reactions involving thiazolidine derivatives.

    Oxidation to Form S,S-Dioxide: The final step involves the oxidation of the thiazolidine ring to form the S,S-dioxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the thiazolidine moiety, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring or the thiazolidine moiety.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(3-thiazolidinyl)-, S,S-dioxide can be compared with other similar compounds, such as:

    1,3,5-Triazin-2-amine derivatives: These compounds share the triazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Thiazolidine derivatives: Compounds with the thiazolidine ring may exhibit similar biological activities but differ in their overall structure and reactivity.

    Cyclopropyl-containing compounds: The presence of cyclopropyl groups can influence the stability and reactivity of the compound, making it unique compared to other derivatives.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.